Tetraethylsilane

Catalog No.
S702424
CAS No.
631-36-7
M.F
C8H20Si
M. Wt
144.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylsilane

CAS Number

631-36-7

Product Name

Tetraethylsilane

IUPAC Name

tetraethylsilane

Molecular Formula

C8H20Si

Molecular Weight

144.33 g/mol

InChI

InChI=1S/C8H20Si/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3

InChI Key

VCZQFJFZMMALHB-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)CC

Solubility

2.25e-06 M

Canonical SMILES

CC[Si](CC)(CC)CC

Organic Synthesis:

  • Versatile Reagent: Owing to its silicon-carbon bond, TES serves as a valuable reagent in numerous organic synthesis reactions. It acts as a silyl source, readily introducing the silyl group (SiH3) into various organic molecules. [Source: Santa Cruz Biotechnology - ]
  • Hydrosilylation: TES is a popular precursor in hydrosilylation reactions, forming carbon-silicon bonds with unsaturated organic compounds like alkenes and alkynes. [Source: American Elements - ]

Polymer Synthesis:

  • Catalyst Precursor: TES plays a crucial role in the synthesis of various polymers. It can be used to generate Lewis acid catalysts, essential for initiating and controlling polymerization reactions. [Source: ScienceDirect - A.M. Stephan et al., "Recent advances in the living/controlled/reversible polymerization of isocyanates", Progress in Polymer Science (2017), ]
  • Silylation Agent: TES acts as a silylating agent, modifying the properties of polymers by introducing silicon-containing groups. This can enhance thermal stability, hydrophobicity, and other desired characteristics. [Source: John Wiley and Sons - M.B. Smith and J. March, "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure", 7th Edition (2013)]

Catalysis:

  • Organic Transformations: Beyond polymer synthesis, TES exhibits catalytic activity in various organic transformations. It can promote reactions like the formation of amines, alcohols, and esters. [Source: Santa Cruz Biotechnology - ]
  • Lewis Acidic Character: The silicon atom in TES possesses Lewis acidic properties, allowing it to interact with electron-rich molecules and facilitate specific reactions. [Source: Royal Society of Chemistry - ]

Other Research Applications:

  • Chemical Vapor Deposition (CVD): TES can be employed as a precursor for depositing thin silicon-containing films via CVD, a technique used in the fabrication of electronic devices and other micro- and nanotechnologies. [Source: American Elements - ]
  • Standards and Reference Materials: Due to its well-defined structure and purity, TES serves as a standard or reference material in various analytical and spectroscopic techniques used in research. [Source: Sigma-Aldrich - ]

Tetraethylsilane is an organosilicon compound with the chemical formula C8H20Si\text{C}_8\text{H}_{20}\text{Si}. It is a colorless liquid that is recognized for its volatility and low water solubility, with a boiling point of approximately 153-154 °C and a density of 0.761 g/mL at 25 °C . Tetraethylsilane features four ethyl groups bonded to a silicon atom, making it one of the simplest trialkylsilanes. Its molecular structure allows it to participate in various

Tetraethylsilane is a flammable liquid with a low flash point (around -20 °C). It can irritate the skin and eyes upon contact and may be harmful if inhaled. Proper safety precautions like wearing gloves, safety glasses, and working in a well-ventilated fume hood are essential when handling this compound [].

Note:

  • The section on Mechanism of Action is not applicable to Tetraethylsilane as it primarily functions as a building block in chemical synthesis and does not exhibit significant biological activity.
  • Case studies are not typically associated with fundamental materials like Tetraethylsilane.

  • Oxidation: It can be oxidized to form silicon dioxide and other silicon-containing compounds. Common oxidizing agents include oxygen and hydrogen peroxide.
  • Reduction: Tetraethylsilane acts as a reducing agent, particularly in the reduction of aldehydes and ketones.
  • Substitution: The ethyl groups can be replaced by other functional groups through substitution reactions, often using halogenated compounds or strong acids.
  • Thermal Decomposition: At elevated temperatures, tetraethylsilane decomposes primarily through Si-C bond fission, producing triethylsilyl radicals and ethyl radicals. This process can lead to various secondary products depending on the reaction conditions .

Tetraethylsilane can be synthesized through several methods:

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